2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a novel phenyl-imidazo[1,2-a]pyridine derivative investigated for its potential as an imaging agent for β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) []. It has shown promise in preclinical studies as a potential tracer for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging [].
The primary application of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine explored in the available research is its potential as a diagnostic imaging agent for Aβ plaques in AD []. Preclinical studies using a mouse model of AD demonstrated successful labeling of Aβ plaques with radioiodinated 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine. The labeled compound exhibited selective uptake in brain regions known to accumulate Aβ plaques, confirming its ability to target these pathological hallmarks of AD. This targeting ability, coupled with its suitability for both PET and SPECT imaging, makes 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine a promising candidate for non-invasive and early diagnosis of AD in living subjects [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8